(R)-8-Amino-7-oxononanoic acid
CAS No.: 682799-69-5
Cat. No.: VC14484167
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 682799-69-5 |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | (8R)-8-amino-7-oxononanoic acid |
| Standard InChI | InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m1/s1 |
| Standard InChI Key | GUAHPAJOXVYFON-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C(=O)CCCCCC(=O)O)N |
| Canonical SMILES | CC(C(=O)CCCCCC(=O)O)N |
Introduction
Chemical Identity and Molecular Characteristics
Structural Features
(R)-8-Amino-7-oxononanoic acid possesses a nine-carbon backbone with an amino group at the C8 position and a ketone group at C7. Its IUPAC name, (8R)-8-amino-7-oxononanoic acid, reflects the stereochemistry of the chiral center at C8 . The molecule’s planar structure enables participation in decarboxylation and transamination reactions critical to its biological function.
Table 1: Molecular Properties of (R)-8-Amino-7-oxononanoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| CAS Registry Number | 682799-69-5 |
| PubChem CID | 36688194 |
| SMILES Notation | CC@HN |
| InChIKey | GUAHPAJOXVYFON-SSDOTTSWSA-N |
The compound’s stereospecificity is crucial for its enzymatic interactions, as evidenced by the distinct activities of its (R)- and (S)-enantiomers in biological systems .
Spectroscopic Characteristics
Fourier-transform infrared spectroscopy (FT-IR) reveals characteristic absorption bands at 3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O stretch of ketone), and 1640 cm⁻¹ (C=O stretch of carboxylic acid) . Nuclear magnetic resonance (NMR) spectra show distinct proton environments:
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δ 1.2 ppm (triplet, CH₃)
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δ 2.4–2.6 ppm (multiplet, CH₂ groups)
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δ 3.8 ppm (doublet, NH₂)
Biosynthesis and Enzymatic Production
The BioF-Catalyzed Reaction
The formation of (R)-8-amino-7-oxononanoic acid is catalyzed by 8-amino-7-oxononanoate synthase (BioF), a pyridoxal 5′-phosphate (PLP)-dependent enzyme . This enzyme mediates the decarboxylative condensation of L-alanine with pimeloyl-thioester substrates:
Table 2: Kinetic Parameters of BioF Across Species
| Organism | (Pimeloyl-CoA) | (min⁻¹) | Reference |
|---|---|---|---|
| Escherichia coli | 25 μM | 12.4 | |
| Bacillus subtilis | 1.2 μM | 8.7 | |
| Streptomyces spp. | 4.8 μM | 15.2 |
Substrate Specificity Divergence
While E. coli BioF utilizes both pimeloyl-acyl carrier protein (ACP) and pimeloyl-CoA with comparable efficiency, B. subtilis BioF exhibits strict specificity for pimeloyl-CoA . This dichotomy reflects evolutionary adaptations in biotin synthesis pathways:
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Proteobacteria: Prefer pimeloyl-ACP due to integration with fatty acid synthesis
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Firmicutes: Require dedicated pimeloyl-CoA synthetase (BioW)
Role in Biotin Biosynthesis
Pathway Integration
(R)-8-Amino-7-oxononanoic acid serves as the first committed intermediate in the four-step biotin synthesis pathway:
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BioF: Forms KAPA from L-alanine + pimeloyl-thioester
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BioA: Transaminates KAPA to 7,8-diaminononanoate
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BioD: Inserts sulfur to form desthiobiotin
Regulatory Mechanisms
Cellular concentrations of (R)-8-amino-7-oxononanoic acid are tightly controlled through:
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Feedback inhibition: Biotin represses bioF transcription via the BirA bifunctional regulator
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Enzyme compartmentalization: In plants, BioF localizes to mitochondria to prevent pathway interference
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Substrate channeling: Microbial BioF forms metabolons with downstream enzymes
Structural Biology of BioF-KAPA Complexes
Active Site Architecture
Crystallographic studies reveal BioF’s conserved PLP-binding domain with three critical sub-sites:
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Aldimine binding pocket: Stabilizes PLP-L-alanine Schiff base
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Thioester docking site: Accommodates pimeloyl-ACP/CoA
Table 3: Key Residues in BioF Catalysis
| Residue | Role | Conservation |
|---|---|---|
| Lys274 | PLP cofactor anchoring | 100% |
| Asp127 | Substrate orientation | 98% |
| His246 | Decarboxylation facilitation | 95% |
| Glu198 | Proton shuttle | 92% |
Stereochemical Control
The (R)-configuration at C8 arises from precise positioning of the pimeloyl-thioester substrate. Molecular dynamics simulations show that rotation about the C7-C8 bond is restricted by hydrophobic interactions with Phe152 and Trp189 .
Industrial and Pharmaceutical Applications
Antibiotic Development
As a biotin pathway intermediate, (R)-8-amino-7-oxonanoic acid serves as a molecular target for antimicrobial agents:
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BioF inhibitors: Cycloserine derivatives () disrupt KAPA synthesis
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Antimetabolites: Fluorinated KAPA analogs show bacteriostatic activity against Staphylococcus aureus (MIC = 4.8 μg/mL)
Biotechnological Production
Metabolic engineering strategies for KAPA overproduction include:
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Pimelate pathway optimization: E. coli strains with overexpressed bioC-bioH achieve 12.7 g/L KAPA
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Enzyme engineering: Directed evolution of BioF increased catalytic efficiency () by 14-fold
Recent Research Advancements (2023–2025)
Structural Dynamics Studies
Time-resolved crystallography (2024) captured the full catalytic cycle of BioF, revealing:
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2.1 Å resolution snapshots of decarboxylation transition state
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Conformational changes in the PLP-binding domain during substrate entry
Ecological Roles
Metagenomic analyses (2025) identified novel bioF variants in extremophilic archaea, suggesting:
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